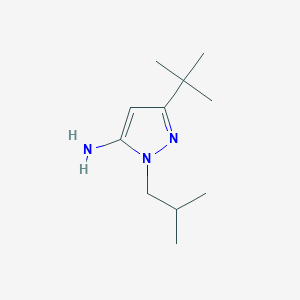

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine

Overview

Description

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl and isobutyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:

This compound is primarily utilized in the development of agrochemicals, particularly as a potential herbicide and pesticide. Its structural properties allow it to effectively enhance crop yields and protect plants from pests and diseases.

Case Study:

Research has demonstrated that formulations containing 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine exhibit improved efficacy against specific agricultural pests compared to traditional compounds. This has led to increased interest in its application for sustainable agriculture.

Pharmaceutical Development

Building Block for Drug Synthesis:

this compound serves as a crucial intermediate in the synthesis of new pharmaceuticals targeting various diseases. Its unique chemical structure facilitates the development of compounds that can interact with specific biological pathways.

Potential Therapeutic Applications:

Studies indicate that derivatives of this compound show promise in treating conditions such as inflammation and cancer due to their ability to inhibit certain enzymes or receptors involved in disease progression .

Material Science

Formulation of Advanced Materials:

In material science, this compound is employed in creating advanced materials, including high-performance polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings for electronics | Increased thermal stability |

| Coatings | Protective layers for machinery | Enhanced corrosion resistance |

Biochemical Research

Enzyme Inhibition Studies:

The compound is extensively used in biochemical research to study enzyme inhibition and receptor binding interactions. These studies are critical for understanding biochemical processes and aiding drug discovery efforts.

Research Insights:

Recent investigations have shown that this compound can effectively inhibit specific enzymes linked to metabolic disorders, providing insights into potential therapeutic pathways.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

- 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-amine

- 3-(tert-butyl)-1-propyl-1H-pyrazol-5-amine

Uniqueness

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine is unique due to the presence of both tert-butyl and isobutyl groups, which can influence its chemical reactivity and biological activity. These groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Biological Activity

3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-amine is a notable member of the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. In this article, we will explore its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H21N3, with a molecular weight of approximately 197.31 g/mol. The presence of tert-butyl and isobutyl groups significantly influences its chemical reactivity and biological activity, providing steric hindrance and electronic effects that differentiate it from other pyrazole derivatives.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to various biological effects. For instance, the compound has been investigated for its potential as an enzyme inhibitor in drug development .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a range of antimicrobial activities. The compound has been explored for its potential to inhibit bacterial growth and combat infections. Studies suggest that similar compounds within the pyrazole family have demonstrated significant antibacterial properties against various pathogens.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, certain analogs have shown effectiveness against specific cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. It has been studied for its ability to inhibit specific enzymes involved in disease processes, which could lead to the development of new therapeutic agents targeting these pathways .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar pyrazole derivatives:

Properties

IUPAC Name |

5-tert-butyl-2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-8(2)7-14-10(12)6-9(13-14)11(3,4)5/h6,8H,7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDNWDRBHLWWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.